molecular formula C21H24N4O4S3 B6525882 2-({4-ethyl-11-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide CAS No. 1012770-43-2

2-({4-ethyl-11-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B6525882
CAS No.: 1012770-43-2
M. Wt: 492.6 g/mol
InChI Key: GBNDTNZEXMSFHE-UHFFFAOYSA-N
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Description

This compound features a tricyclic core (8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-triene) with a sulfur atom (thia group) and two nitrogen atoms (diazas). The 3-oxo group and ethyl/methyl substituents contribute to its stereoelectronic profile. The sulfanyl (-S-) bridge connects the tricyclic system to an acetamide moiety, which is further substituted with a 4-sulfamoylphenyl group.

Properties

IUPAC Name

2-[(3-ethyl-7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S3/c1-3-25-20(27)18-15-9-4-12(2)10-16(15)31-19(18)24-21(25)30-11-17(26)23-13-5-7-14(8-6-13)32(22,28)29/h5-8,12H,3-4,9-11H2,1-2H3,(H,23,26)(H2,22,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNDTNZEXMSFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)SC4=C2CCC(C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Methodological Insights

  • Crystallographic Analysis : Tools like SHELXL are critical for resolving the target’s tricyclic conformation, particularly the sulfanyl bridge’s dihedral angle, which impacts molecular packing and stability.
  • QSAR Modeling : Van der Waals descriptors and electronic parameters (e.g., dipole moments) derived from the compound’s structure can predict its bioavailability and toxicity .
  • Chromatographic Behavior: The sulfamoyl group’s polarity likely increases retention time in reverse-phase HPLC compared to non-sulfonylated analogues, as seen in flavonoid studies .

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